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molecular formula C9H16O2 B8496850 Methyl 3-cyclopropyl-3-methylbutanoate

Methyl 3-cyclopropyl-3-methylbutanoate

Cat. No. B8496850
M. Wt: 156.22 g/mol
InChI Key: VLAPDKFWDLHLKN-UHFFFAOYSA-N
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Patent
US06528503B2

Procedure details

To a solution of diethyl zinc (77 mL of a 1.0 M solution in hexane; 77 mmol) in dry dichloromethane (250 mL) at 0° C. under an inert atmosphere was added TFA (5.9 mL, 77 mmol) in dichloromethane (15 mL) dropwise over a period of 1 h. To this suspension was added diiodomethane (6.2 mL, 77 mmol) in dichloromethane (10 mL) dropwise over a period of 15 min. The resulting solution was stirred at 0° C. for 30 min, at which time methyl 3,3-dimethyl-4-pentenoate (5.0 g, 35 mmol) was added. The mixture was stirred at 0° C. for 30 min and then at ambient temperature for 16 h. The reaction was quenched by addition of saturated aqueous ammonium chloride (100 mL). The organic layer was separated and washed with water (100 mL), dried (MgSO4), filtered, and the solvents were removed under reduced pressure. The resulting liquid was distilled under reduced pressure. The fraction boiling at 76-80° C. (18 mm Hg) was collected to give methyl 3-cyclopropyl-3-methylbutanoate as a colorless liquid. 1H NMR 400 MHz, CDCl3, 3.66 ppm (s, 3H), 2.27 ppm (s, 2H), 0.87 ppm (s, 6H), 0.81 ppm (m, 1H), 0.31 ppm (m, 2H), 0.20 ppm (m, 2H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5.9 mL
Type
reactant
Reaction Step Six
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Zn]CC)C.C(O)(C(F)(F)F)=O.ICI.[CH3:16][C:17]([CH3:25])([CH:23]=[CH2:24])[CH2:18][C:19]([O:21][CH3:22])=[O:20]>CCCCCC.ClCCl>[CH:23]1([C:17]([CH3:25])([CH3:16])[CH2:18][C:19]([O:21][CH3:22])=[O:20])[CH2:1][CH2:24]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Zn]CC
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
ICI
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC(=O)OC)(C=C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Six
Name
Quantity
5.9 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
at ambient temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated aqueous ammonium chloride (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The resulting liquid was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The fraction boiling at 76-80° C. (18 mm Hg) was collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C(CC(=O)OC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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